molecular formula C17H14F3N5O2S B2990130 N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide CAS No. 924824-56-6

N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

Cat. No.: B2990130
CAS No.: 924824-56-6
M. Wt: 409.39
InChI Key: NTAQKIZOJKYMKF-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a sulfur-linked acetamide derivative featuring a tetrazole ring substituted with a 2-(trifluoromethyl)phenyl group and a 3-methoxyphenyl acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2S/c1-27-12-6-4-5-11(9-12)21-15(26)10-28-16-22-23-24-25(16)14-8-3-2-7-13(14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAQKIZOJKYMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H14F3N4OS
  • Molecular Weight : 353.36 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC15H14F3N4OS
Molecular Weight353.36 g/mol
IUPAC NameThis compound
Canonical SMILESCOc1cccc(c1)C(=O)N(C(=S)N=N)c2cc(c(c(c2)F)F)F

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their function and thereby affecting metabolic pathways.
  • Receptor Binding : Its structural components, particularly the trifluoromethyl group and the tetrazole ring, may enhance binding affinity to various biological receptors.
  • Induction of Apoptosis : Research indicates that similar compounds can trigger apoptosis in cancer cells, suggesting potential anti-cancer properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Cytotoxicity Studies :
    • A study evaluated a series of derivatives with tetrazole moieties for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity (IC50 values ranging from 1 to 10 µg/mL), suggesting that modifications in structure can enhance activity against cancer cells .
  • Anti-HIV Activity :
    • Related compounds were tested for anti-HIV properties, showing promising results with reduced cytotoxicity compared to earlier thiourea derivatives. The alterations in structure led to improved selectivity towards HIV-infected cells .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the potency of the compounds against various biological targets .

Table 2: Summary of Biological Activities

Activity TypeFindings
CytotoxicityIC50 values between 1–10 µg/mL against cancer cell lines
Anti-HIVReduced cytotoxicity in HIV-infected cells
SAR InsightsElectron-withdrawing groups enhance potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole/Triazole Cores

2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide ()
  • Key Differences :
    • Substituent on Tetrazole : 3-Chloro-4-methylphenyl vs. 2-(trifluoromethyl)phenyl in the target.
    • Position of Methoxy Group : 2-Methoxyphenyl acetamide vs. 3-methoxyphenyl in the target.
  • The ortho-methoxy substitution could sterically hinder interactions compared to the para position in the target compound .
2-((4-Allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide ()
  • Key Differences :
    • Core Heterocycle : Triazole (1,2,4-triazole) vs. tetrazole in the target.
    • Substituents : Allyl and naphthyl groups on the triazole vs. trifluoromethylphenyl on the tetrazole.
  • The allyl group introduces unsaturation, which may affect conformational flexibility .

Analogs with Trifluoromethyl Substituents

2-[[4-(3-Methylphenyl)-5-(Phenylsulfanylmethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide ()
  • Key Differences :
    • Core Heterocycle : 1,2,4-Triazole vs. tetrazole in the target.
    • Substituents : Phenylsulfanylmethyl and 3-methylphenyl on the triazole vs. unsubstituted tetrazole in the target.
  • Implications :
    • The phenylsulfanylmethyl group adds steric bulk, possibly reducing membrane permeability.
    • The trifluoromethyl group is on the acetamide’s phenyl ring rather than the heterocycle, altering electronic distribution .
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-{[4-(3-Methylphenyl)-5-Pyridin-4-yl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
  • Key Differences :
    • Substituents : Pyridinyl and 3-methylphenyl on the triazole vs. trifluoromethylphenyl on the tetrazole.
    • Acetamide Group : 2-Chloro-5-(trifluoromethyl)phenyl vs. 3-methoxyphenyl.
  • The chloro substituent may increase electrophilicity compared to methoxy .
Anti-Exudative Acetamides ()
  • Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
  • Comparison: The furan and amino groups in these analogs contrast with the trifluoromethyl and methoxy groups in the target, suggesting divergent biological targets (e.g., anti-inflammatory vs. Furan’s oxygen atom may participate in hydrogen bonding, a feature absent in the target compound .
Pesticidal Acetamides ()
  • Example : N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne).
  • Comparison :
    • Triazine cores differ significantly from tetrazole/triazole systems, impacting mode of action (e.g., photosynthesis inhibition vs. enzyme modulation).
    • Methoxypropyl and methylthio groups highlight agrochemical design priorities, such as soil mobility and stability .

Physicochemical Comparison

Property Target Compound Analog Analog
Molecular Weight ~437.3 g/mol (estimated) ~405.8 g/mol ~571.6 g/mol
Lipophilicity (LogP) High (CF3 group) Moderate (Cl/CH3 groups) High (CF3 + phenyl groups)
Hydrogen Bond Acceptors 7 (tetrazole, methoxy, amide) 6 (tetrazole, methoxy, amide) 8 (triazole, CF3, amide)

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